3-(Benzyloxy)-N,N-diethylaniline
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Overview
Description
3-(Benzyloxy)-N,N-diethylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a benzyloxy group attached to the third position of the aniline ring and two ethyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-N,N-diethylaniline typically involves the reaction of 3-hydroxyaniline with benzyl chloride in the presence of a base such as sodium hydroxide to form 3-benzyloxyaniline. This intermediate is then subjected to alkylation with diethyl sulfate or ethyl iodide in the presence of a base like potassium carbonate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-N,N-diethylaniline undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the aniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively
Major Products
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Nitro group reduction results in the formation of an amine.
Substitution: Halogenation or nitration leads to the formation of halogenated or nitrated derivatives of the compound.
Scientific Research Applications
3-(Benzyloxy)-N,N-diethylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-N,N-diethylaniline involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(Benzyloxy)aniline
- N,N-Diethylaniline
- 3-(Benzyloxy)pyridin-2-amine
Uniqueness
3-(Benzyloxy)-N,N-diethylaniline is unique due to the combination of its benzyloxy and diethylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
63240-45-9 |
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Molecular Formula |
C17H21NO |
Molecular Weight |
255.35 g/mol |
IUPAC Name |
N,N-diethyl-3-phenylmethoxyaniline |
InChI |
InChI=1S/C17H21NO/c1-3-18(4-2)16-11-8-12-17(13-16)19-14-15-9-6-5-7-10-15/h5-13H,3-4,14H2,1-2H3 |
InChI Key |
MVFMNUTXAKOWRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=CC=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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